molecular formula C17H12N4O B11075693 2-Methyl-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]quinoline

2-Methyl-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]quinoline

Cat. No.: B11075693
M. Wt: 288.30 g/mol
InChI Key: KVKXMXOZYUACFQ-UHFFFAOYSA-N
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Description

2-Methyl-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]quinoline is a heterocyclic compound that combines a quinoline core with a pyridine and oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]quinoline typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde with hydroxylamine hydrochloride in glacial acetic acid can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, using automated reactors and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]quinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the quinoline or pyridine rings.

Scientific Research Applications

2-Methyl-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]quinoline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with DNA, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]quinoline is unique due to its combination of quinoline, pyridine, and oxadiazole moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H12N4O

Molecular Weight

288.30 g/mol

IUPAC Name

5-(2-methylquinolin-4-yl)-3-pyridin-4-yl-1,2,4-oxadiazole

InChI

InChI=1S/C17H12N4O/c1-11-10-14(13-4-2-3-5-15(13)19-11)17-20-16(21-22-17)12-6-8-18-9-7-12/h2-10H,1H3

InChI Key

KVKXMXOZYUACFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C3=NC(=NO3)C4=CC=NC=C4

Origin of Product

United States

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